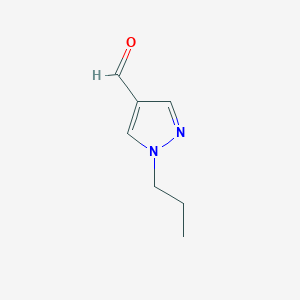
2-(Furan-2-yl)piperidin
Übersicht
Beschreibung
2-(2-Furanyl)piperidine, also known as 2-(2-piperidinyl)furan, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. 2-(2-Furanyl)piperidine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, 2-(2-furanyl)piperidine is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
2-(Furan-2-yl)piperidin: ist ein wertvoller Baustein bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist entscheidend für die Bildung von Piperidinderivaten, die in mehr als zwanzig Klassen von Pharmazeutika vorkommen . Die Vielseitigkeit der Verbindung ermöglicht die Herstellung verschiedener pharmakologisch aktiver Moleküle, insbesondere bei der Entwicklung neuer Medikamente mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen.
Antikrebsmittel
Piperidinderivate, einschließlich derer mit dem 2-(Furan-2-yl)-Rest, wurden bei der Entwicklung von Antikrebsmitteln eingesetzt. Diese Verbindungen zeigen vielversprechende Aktivität gegen bestimmte Krebszelllinien, wie z. B. androgenunabhängige Krebszellen . Die strukturellen Merkmale von this compound tragen zur Potenz und Selektivität dieser Wirkstoffe bei, wodurch sie zu potenziellen Kandidaten für die Krebstherapie werden.
Behandlung neurodegenerativer Erkrankungen
Die Verbindung war an der Herstellung von Molekülen beteiligt, die auf neurodegenerative Erkrankungen abzielen. Piperidinhaltige Thiazolo[5,4-d]pyrimidinderivate wirken als potente und selektive inverse Agonisten des Adenosin-A2A-Rezeptors . Diese Rezeptoren sind mit neurologischen Funktionen verbunden, und ihre Modulation ist ein vielversprechender Ansatz zur Behandlung von Krankheiten wie Parkinson und Alzheimer.
Anti-mikrobielle Aktivität
Untersuchungen haben gezeigt, dass Piperidinderivate gegen eine Reihe von mikrobiellen Krankheitserregern wirksam sein können. Studien mit Mehrkomponentenreaktionsprodukten mit Piperidinstrukturen haben ein Hemmpotenzial gegen verschiedene Bakterien und Pilze gezeigt . Dies unterstreicht das Potenzial von this compound, zur Entwicklung neuer antimikrobieller Wirkstoffe beizutragen.
Arzneimittelentwicklung und -forschung
Der Piperidinkern ist im Bereich der Arzneimittelforschung von entscheidender Bedeutung, da er in vielen biologisch aktiven Verbindungen vorkommt. Die Etherbindung zwischen dem Piperidin und anderen Resten, wie z. B. Chinolin, ist für die bei bestimmten Medikamenten beobachteten Hemmeffekte unerlässlich . Somit spielt this compound eine bedeutende Rolle bei den Struktur-Aktivitätsbeziehungsstudien, die die Entwicklung neuer Therapeutika leiten.
Pharmakologische Anwendungen
Piperidinderivate, darunter this compound, sind integraler Bestandteil der Entwicklung von Medikamenten mit verschiedenen pharmakologischen Anwendungen. Sie sind an intra- und intermolekularen Reaktionen beteiligt, die zu biologisch aktiven Molekülen führen, die zur Behandlung einer Vielzahl von Erkrankungen eingesetzt werden . Die Anpassungsfähigkeit der Verbindung bei der Synthese und Funktionalisierung macht sie zu einem wertvollen Gut in der Pharmakologie.
Wirkmechanismus
Mode of Action
Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties . They can interact with various targets in the body, leading to changes in cellular functions . More research is needed to understand the specific interactions of 2-(Furan-2-yl)piperidine with its targets.
Biochemical Pathways
Furan derivatives have been found to influence various biochemical pathways . For example, they have been found to exhibit antimicrobial activity, suggesting they may affect pathways related to microbial growth and survival
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(Furan-2-yl)piperidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
Safety and Hazards
Zukünftige Richtungen
The transformation of furfural to N-heterocyclic piperidine using a Ru1CoNP/HAP surface single-atom alloy (SSAA) catalyst represents a promising direction for the sustainable production of value-added N-heterocycles from available biomass . This could reduce reliance on fossil resources and create possibilities for economically and ecologically improved synthesis of fine and bulk chemicals .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJFUNGHFNXZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405814 | |
| Record name | 2-(furan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97073-24-0 | |
| Record name | 2-(2-Furanyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97073-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(furan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-Furanyl)piperidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039835 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)











![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

